3-methyl-6-phenyl-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
3-methyl-6-phenyl-N-pyridin-3-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c1-12-16(17(23)20-14-8-5-9-19-10-14)24-18-21-15(11-22(12)18)13-6-3-2-4-7-13/h2-11H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEJVGZQDAOUKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-6-phenyl-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-2-carboxamide is a synthetic compound belonging to the imidazo[2,1-b]thiazole class, which has gained attention for its potential biological activities, particularly in cancer therapy. This article delves into its biological activity, focusing on anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a complex structure characterized by a fused ring system containing nitrogen and sulfur atoms. The presence of phenyl and pyridinyl groups contributes to its unique chemical properties and biological activity.
Structural Representation
| Property | Description |
|---|---|
| IUPAC Name | 3-methyl-6-phenyl-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-2-carboxamide |
| Molecular Formula | C18H14N4OS |
| Chemical Structure | Chemical Structure |
Biological Activity Overview
Research indicates that compounds within the imidazo[2,1-b]thiazole family exhibit significant biological activities, particularly in cancer treatment. The specific compound in focus has shown promising results in various assays targeting different cancer cell lines.
Anticancer Properties
- Inhibition of FLT3 Kinase : A series of 6-phenylimidazo[2,1-b]thiazole derivatives demonstrated potent activity against FLT3-dependent human acute myeloid leukemia (AML) cell line MV4-11. The most active compound exhibited an IC50 value of 0.002 μM against MV4-11 cells and 0.022 μM in enzymatic assays targeting FLT3 kinase .
- Cell Line Specificity : The compound showed weak or no activity against FLT3-independent human cervical cancer cell line HeLa, indicating a degree of specificity that could be beneficial for targeted therapies .
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific substituents on the phenyl and pyridinyl rings:
- Phenyl Group : Modifications on the phenyl ring significantly influence potency. Bulky groups or electron-withdrawing substituents enhance biological activity.
- Pyridinyl Substituent : The position and nature of the pyridinyl group also play a critical role in determining efficacy against various cancer types.
Study 1: Antiproliferative Activity
In vitro studies have shown that 3-methyl-6-phenyl-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-2-carboxamide exhibits significant antiproliferative activity against various cancer cell lines. For instance:
| Cell Line | IC50 Value (μM) |
|---|---|
| MV4-11 | 0.002 |
| HeLa | >10 |
This data suggests that the compound is particularly effective against AML while being less effective against cervical cancer cells.
Further investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through caspase activation pathways. This was confirmed through flow cytometry assays measuring Annexin V and propidium iodide staining.
Additional Biological Activities
Aside from anticancer properties, compounds within this class have shown promise in other areas:
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to inhibit pro-inflammatory cytokine release.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is necessary to validate these findings.
Comparison with Similar Compounds
Structural Variations
Key structural differences among analogues include:
- Substituents on the thiazole ring : Chlorophenyl (5f, 5g, 5j), methoxyphenyl (5h), or trifluoromethylphenyl (CAS: 105942-85-6) groups alter polarity and binding affinity .
- Pyridine modifications : Fluorine (5g), piperazinyl (5i, 5j), or morpholinyl (5a) groups influence solubility and target engagement .
- Linker groups : Acetamide (5a–5n) vs. carboxamide (target compound) affect molecular flexibility and hydrogen bonding .
Anticancer Activity
- Compound 5l : Exhibits potent cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 μM), surpassing sorafenib (IC₅₀ = 5.2 μM). It also inhibits VEGFR2 (5.72% at 20 μM) .
- Target Compound : While specific data are unavailable, its structural simplicity compared to 5l (lacking the piperazinyl-methoxybenzyl group) may reduce VEGFR2 affinity but improve bioavailability.
Enzyme Inhibition
- COX-2 Selectivity : Compound 6a (IC₅₀ = 0.08 μM, selectivity index = 313.7) highlights the importance of C-5 substituents (e.g., methylsulfonyl groups) for COX-2 inhibition .
- Aldose Reductase (AR) Inhibition : Compound 3d (4-bromophenyl derivative) shows superior AR inhibition, emphasizing the role of electron-withdrawing groups .
Other Activities
Key Research Findings
- Substituent Impact :
- Linker Flexibility : Acetamide derivatives (5a–5n) generally show higher potency than carboxamides, likely due to improved conformational adaptability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
